2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride
CAS No.: 1170638-48-8
Cat. No.: VC5186992
Molecular Formula: C12H18Cl2N2O
Molecular Weight: 277.19
* For research use only. Not for human or veterinary use.
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride - 1170638-48-8](/images/structure/VC5186992.png)
Specification
CAS No. | 1170638-48-8 |
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Molecular Formula | C12H18Cl2N2O |
Molecular Weight | 277.19 |
IUPAC Name | 2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide;hydrochloride |
Standard InChI | InChI=1S/C12H17ClN2O.ClH/c1-15(2)11(9-14-12(16)8-13)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3,(H,14,16);1H |
Standard InChI Key | DDHDPOHVQSEZGB-UHFFFAOYSA-N |
SMILES | CN(C)C(CNC(=O)CCl)C1=CC=CC=C1.Cl |
Introduction
Structural and Molecular Characterization
Chemical Identity
2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride is a tertiary amine-containing acetamide salt. Its IUPAC name derives from the following features:
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A chloroacetamide backbone () with a chlorine substituent at the α-carbon.
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A 2-(dimethylamino)-2-phenylethyl side chain attached to the acetamide nitrogen.
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A hydrochloride counterion stabilizing the dimethylamino group’s protonated form.
The molecular formula is , yielding a molecular weight of 313.67 g/mol (calculated from atomic weights). The compound’s structure integrates aromatic (phenyl), polar (dimethylamino), and electrophilic (chloroacetamide) motifs, influencing its reactivity and solubility .
Spectroscopic Data
While direct spectral data for this compound are unavailable, analogs provide insights:
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NMR: In 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride ( ), the aromatic protons resonate at δ 7.2–7.4 ppm, while the dimethylamino group’s protons appear as a singlet near δ 2.9 ppm. The acetamide’s methylene group (adjacent to chlorine) shows a triplet at δ 4.1 ppm .
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IR: Stretching frequencies for amide C=O (1650–1680 cm) and N–H (3300 cm) are typical. The hydrochloride salt exhibits broad O–H/N–H stretches from 2500–3000 cm .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The compound is likely synthesized via nucleophilic substitution or amide coupling:
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Route A: Reacting 2-(dimethylamino)-2-phenylethylamine with chloroacetyl chloride in dichloromethane, using a base (e.g., KCO) to absorb HCl:
The hydrochloride salt forms by treating the freebase with HCl gas .
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Route B: Phase-transfer catalysis (PTC), as described in CN101538223A ( ), employing polyethylene glycol to enhance reaction rates. This method improves yields by adsorbing HCl with alkali, shifting equilibrium toward product formation.
Optimized Reaction Conditions
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Solvent System: Dichloromethane/water mixtures enable efficient phase separation post-reaction .
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Catalysts: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) or polyethylene glycols (PEG-600) enhance interfacial reactivity .
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Temperature: 40–50°C balances reaction rate and byproduct suppression .
Table 1: Comparative Yields of Analogous Acetamide Syntheses
Compound | Method | Yield (%) | Reference |
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N-(2-Phenylethyl)-2-chloroacetamide | PTC | 62.4 | |
2-Chloro-N-[4-(dimethylamino)phenyl]acetamide | Classical alkylation | 71.0 |
Physicochemical Properties
Solubility and Stability
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Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in dichloromethane. The hydrochloride salt is water-soluble (>50 mg/mL) .
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Stability: Hydrolytically sensitive due to the chloroacetamide group; degradation occurs in aqueous solutions at pH >7. Storage at 2–8°C under anhydrous conditions is recommended .
Thermal Properties
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Melting Point: Estimated 180–190°C (dec.) based on analogs like 2-chloro-N-(2,6-dimethylphenyl)acetamide (m.p. 92–94°C) .
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Thermogravimetric Analysis (TGA): Decomposition begins at ~200°C, with mass loss corresponding to HCl release and acetamide breakdown .
Pharmacological and Industrial Applications
Pharmaceutical Intermediate
The compound’s structure suggests utility in synthesizing anthelmintic or antipsychotic agents. For example:
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Praziquantel analogs: The 2-phenylethylamine moiety is critical for antiparasitic activity .
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Dopamine receptor ligands: Dimethylamino groups enhance blood-brain barrier penetration .
Material Science
As a monomer in polymer synthesis, the chloroacetamide group enables crosslinking via nucleophilic substitution with thiols or amines.
Hazard Class | Signal Word | Precautionary Measures |
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Acute Toxicity (Oral) | Warning | Avoid inhalation/contact |
Skin Irritation | Warning | Wear protective gloves |
Serious Eye Damage | Danger | Use face shields |
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